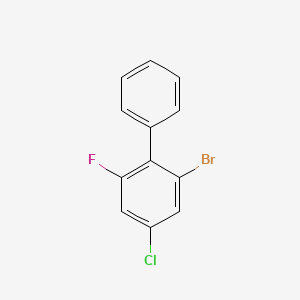

2-Bromo-4-chloro-6-fluorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClF/c13-10-6-9(14)7-11(15)12(10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOWSEDVRLFOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4 Chloro 6 Fluorobiphenyl

Precursor Synthesis and Starting Material Derivatization for 2-Bromo-4-chloro-6-fluorobiphenyl

The synthesis of this compound fundamentally relies on the availability of appropriately substituted monocyclic precursors. A key starting material is 2-bromo-4-chloro-6-fluoroaniline strem.com. The synthesis of this precursor itself is a critical step, often involving multi-step halogenation of a simpler aniline (B41778) or phenol. For instance, a common industrial approach for related compounds involves the sequential halogenation of fluorophenol precursors. This could entail starting with a compound like 4-chloro-2-fluorophenol (B1580588) and performing a regioselective bromination.

Once the key precursor, such as 2-bromo-4-chloro-6-fluoroaniline, is obtained, it must be derivatized to activate it for the crucial bond-forming step that creates the biphenyl (B1667301) system. The most common derivatization for an aniline is diazotization. In this process, the primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) using reagents like sodium nitrite (B80452) in an acidic medium or an alkyl nitrite like isoamyl nitrite or isopropyl nitrite. google.comprepchem.com This resulting diazonium salt is a highly versatile intermediate, poised to undergo various coupling reactions to form the biphenyl scaffold.

Another strategy involves synthesizing a precursor already containing a highly reactive leaving group for cross-coupling, such as iodine. For example, a compound like 2-bromo-6-chloro-4-fluoroiodobenzene could serve as an excellent substrate for coupling reactions. synquestlabs.com

Cross-Coupling Reactions in the Formation of this compound

The central carbon-carbon bond connecting the two phenyl rings in this compound is most efficiently constructed using transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance.

Suzuki-Miyaura Coupling Approaches to this compound

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org To synthesize the target molecule, one of two general Suzuki pathways could be envisioned:

The coupling of a (2-bromo-4-chloro-6-fluorophenyl)boronic acid with a phenyl halide.

The coupling of a halogenated precursor, such as 1,2-dibromo-4-chloro-6-fluorobenzene or the more reactive iodo-analogue, with phenylboronic acid.

The second approach is often more practical. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), in a solvent system such as a dioxane/water mixture. acs.orgmdpi.com The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl, allowing for selective coupling at the most reactive site if multiple different halogens are present. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose | Citation |

| Aryl Halide | 2-Bromo-4-chloro-6-fluoro-iodobenzene | Electrophilic partner | synquestlabs.com |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | libretexts.org |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Catalyzes C-C bond formation | acs.orgmdpi.com |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Activates the organoboron species | acs.org |

| Solvent | 1,4-Dioxane / Water | Solubilizes reactants | acs.org |

| Temperature | 80-105 °C | Provides activation energy | acs.orgmdpi.com |

Stille Coupling Strategies for this compound Synthesis

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org For the synthesis of this compound, a plausible strategy would be the coupling of a precursor like 1,2-dibromo-4-chloro-6-fluorobenzene with an organostannane such as tributyl(phenyl)stannane.

The choice of catalyst and reaction conditions can dramatically influence the outcome, particularly regarding chemoselectivity. The general reactivity order for halides in Stille coupling is I > Br > OTf > Cl. nih.gov This allows for selective reaction at a specific position. For example, using a precursor like 2-bromo-4-chloro-6-fluoro-iodobenzene would ensure the coupling occurs selectively at the carbon-iodine bond, leaving the bromo and chloro substituents intact.

Negishi Coupling Protocols for this compound

The Negishi coupling is a transition metal-catalyzed reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and broad scope. The synthesis of the target compound via Negishi coupling would typically involve reacting a precursor such as 1,2-dibromo-4-chloro-6-fluorobenzene with a phenylzinc reagent, like phenylzinc chloride.

Both palladium and nickel complexes are effective catalysts for this transformation. wikipedia.org Modern catalyst systems, often employing specialized phosphine (B1218219) ligands like CPhos, have been developed to achieve high yields and selectivity, even with sterically demanding substrates. nih.gov The organozinc reagents can be prepared in situ from the corresponding aryl halide, offering procedural convenience. organic-chemistry.org

Table 2: Comparison of Major Cross-Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Considerations |

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Reagents are generally stable, non-toxic, and commercially available; environmentally benign byproducts. libretexts.org | Requires a base, which may not be suitable for base-sensitive substrates. |

| Stille | Organotin (e.g., Stannane) | Tolerant of a wide variety of functional groups; reaction conditions are often neutral. wikipedia.org | Organotin reagents are highly toxic and their byproducts can be difficult to remove. wikipedia.org |

| Negishi | Organozinc | High reactivity and functional group tolerance; allows for coupling of sp³, sp², and sp carbons. wikipedia.org | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. wikipedia.org |

Other Catalytic Coupling Methods for this compound

Beyond the "big three" cross-coupling reactions, other methods can be employed. One classic approach is the Gomberg–Bachmann reaction or related copper-catalyzed processes. These reactions often utilize the diazonium salt precursor derived from 2-bromo-4-chloro-6-fluoroaniline. For example, a patented synthesis for the related 4-bromo-2-fluorobiphenyl (B126189) involves the diazotization of 4-bromo-2-fluoroaniline (B1266173) with sodium nitrite, followed by a coupling reaction with benzene (B151609). A similar strategy, using isopropyl nitrite and a copper(I) chloride catalyst, has also been reported for the synthesis of related fluorobiphenyls. google.comresearchgate.net This method avoids the need to pre-form an organometallic reagent like a boronic acid or organozinc compound.

Direct Halogenation and Halogen Exchange Reactions for this compound

The synthesis of the necessary halogenated precursors often relies on direct electrophilic halogenation of aromatic rings. The regiochemical outcome is directed by the existing substituents on the ring. For instance, the synthesis of 2-bromo-6-chloro-4-fluorophenol (B1275642) can be achieved by the sequential halogenation of a 4-fluorophenol (B42351) precursor. This involves a bromination step, followed by chlorination, with the hydroxyl and fluorine groups directing the positions of the incoming halogens.

Halogen exchange reactions provide another route to these precursors.

The Sandmeyer Reaction: This reaction can convert the diazonium salt derived from an aniline (e.g., 2-amino-4-chloro-6-fluorobiphenyl) into a bromo or chloro derivative using the appropriate copper(I) salt (CuBr or CuCl).

The Schiemann Reaction: This is a method to introduce fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aniline. guidechem.com

In some cases, a halogen exchange (halex) reaction can be used on a polyhalogenated aromatic compound, where a more reactive halogen like chlorine is displaced by fluoride (B91410) using a fluoride salt like KF. However, these reactions often require harsh conditions and can lead to mixtures of products. google.com

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of specific isomers of polyhalogenated biphenyls is a significant challenge in organic synthesis. The precise placement of bromine, chlorine, and fluorine atoms on the biphenyl scaffold is crucial and is typically achieved through carefully designed multi-step synthetic routes.

One of the most effective methods for achieving regioselectivity is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. ugr.esnih.gov For the synthesis of this compound, a plausible regioselective route would involve the coupling of a suitably substituted boronic acid or ester with a complementary aryl halide.

For instance, the synthesis could be approached by coupling 2-bromo-4-chloro-6-fluorophenylboronic acid with a generic aryl halide or, more specifically, by reacting a boronic acid derivative with an appropriately halogenated benzene ring. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to control the coupling site in polyhalogenated substrates. nih.gov In molecules with multiple halogen atoms, the palladium catalyst will preferentially insert into the more reactive carbon-halogen bond, allowing for selective functionalization.

A hypothetical, yet chemically sound, approach to synthesize this compound would be the Suzuki-Miyaura coupling of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with a suitable phenylboronic acid derivative. The regioselectivity would be dictated by the specific substitution pattern of the starting materials.

While direct synthesis of this compound is not extensively documented, the synthesis of related compounds provides insight. For example, the synthesis of 4-bromo-2-fluorobiphenyl has been achieved through the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction. google.com A similar strategy could be envisioned for the target molecule, starting from the appropriately substituted aniline, 2-bromo-4-chloro-6-fluoroaniline. sigmaaldrich.comnih.gov

Optimization of Reaction Conditions for this compound Synthesis

The success of the synthesis of this compound heavily relies on the meticulous optimization of various reaction parameters.

The choice of the palladium catalyst and the associated ligands is paramount in Suzuki-Miyaura coupling reactions. researchgate.net Different palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium on carbon (Pd/C), can be employed. google.com The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For challenging couplings involving sterically hindered or electronically deactivated substrates, the use of sophisticated phosphine ligands is often necessary. Ligands such as triphenylphosphine (B44618) (PPh₃) or more complex Buchwald and Fu-type ligands can significantly enhance the efficiency of the coupling reaction. researchgate.net The electronic and steric properties of the ligand can be fine-tuned to achieve optimal results. For instance, electron-rich and bulky ligands can promote the oxidative addition step and prevent catalyst deactivation.

The catalytic activity of palladium nanoparticles supported on materials like COOH-modified graphene has also been explored for the synthesis of fluorinated biphenyl derivatives, showing excellent versatility and good conversion rates. ugr.es

| Catalyst System | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | 1a | 2a | 11 | nih.gov |

| P1-L4 | - | 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | 82 | scispace.com |

| P1-L5 | - | 4-bromoanisole | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | 35 | scispace.com |

| P1-L1 | - | 4-bromoanisole | Phenylboronic acid | 88 | scispace.com |

This table presents data from analogous Suzuki-Miyaura reactions to illustrate the impact of different catalyst systems.

The solvent system is another critical factor that can significantly impact the yield and selectivity of the Suzuki-Miyaura reaction. A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, dimethylformamide (DMF), and ethanol. google.commdpi.com The choice of solvent depends on the solubility of the reactants and the catalyst system, as well as the reaction temperature.

Aqueous solvent systems are often preferred due to their environmental benefits and can enhance the reaction rate in some cases. google.com The use of a base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. mdpi.com The choice of base can influence the reaction outcome and should be optimized for each specific substrate combination.

Temperature is a key parameter that controls the rate of the reaction. Higher temperatures generally lead to faster reaction times but can also result in the formation of side products and catalyst decomposition. Therefore, the reaction temperature must be carefully optimized to achieve a balance between reaction rate and selectivity. For many Suzuki-Miyaura couplings, temperatures in the range of 70-110 °C are typical. mdpi.commdpi.com

Pressure is generally not a critical parameter for Suzuki-Miyaura reactions conducted in the liquid phase at temperatures below the boiling point of the solvent. However, for reactions involving gaseous reactants or carried out at temperatures above the solvent's boiling point, a sealed reaction vessel and elevated pressure may be necessary.

Scale-up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations for scale-up include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is highly dependent on the cost and availability of the starting materials, including the aryl halides, boronic acids, and the palladium catalyst.

Catalyst Loading and Recovery: On a large scale, minimizing the amount of the expensive palladium catalyst is crucial. Optimizing the catalyst loading (mol%) and developing efficient methods for catalyst recovery and reuse are important for reducing costs. ugr.es

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the reaction, such as exothermic events, flammable solvents, and toxic reagents.

Work-up and Purification: The purification of the final product on a large scale can be challenging. The development of efficient and scalable purification methods, such as crystallization or distillation, is essential to obtain the product with the desired purity.

Waste Management: The environmental impact of the process must be considered. Developing a process that minimizes waste generation and allows for the recycling of solvents and other materials is a key aspect of green chemistry and sustainable production. ugr.es

The development of robust and scalable synthetic routes is an ongoing area of research, with a focus on improving efficiency, reducing costs, and minimizing environmental impact.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Chloro 6 Fluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

No experimental NMR data for 2-Bromo-4-chloro-6-fluorobiphenyl is currently available in the surveyed scientific literature.

¹H NMR Spectroscopic Analysis of this compound

Specific ¹H NMR data, including chemical shifts and coupling constants for the protons of this compound, have not been reported.

¹³C NMR Spectroscopic Analysis of this compound

Detailed ¹³C NMR spectroscopic data, which would provide insight into the carbon framework of the molecule, is not available.

¹⁹F NMR Spectroscopic Analysis of this compound

Information regarding the ¹⁹F NMR spectrum, which would be crucial for analyzing the fluorine substituent, could not be located.

Two-Dimensional NMR Techniques for Structure Elucidation (e.g., COSY, HMQC, HMBC)

No studies employing 2D NMR techniques for the structural elucidation of this compound have been found.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Characterization

No experimental vibrational spectroscopy data for this compound is publicly accessible.

Raman Spectroscopy of this compound

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, which are sensitive to the molecular structure, including the effects of the halogen substituents and the inter-ring torsional angle. The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to specific molecular vibrations.

The inter-ring C1–C1′ stretching mode is a key feature in the Raman spectra of biphenyl (B1667301) derivatives and is typically observed around 1285 cm⁻¹. acs.org The precise position of this band can be influenced by the nature and position of the substituents. acs.org For this compound, the steric interactions induced by the ortho-bromo and ortho-fluoro substituents likely lead to a twisted conformation, which would affect the frequency of this inter-ring stretching vibration.

Other significant vibrational modes for halogenated biphenyls include C-C stretching within the phenyl rings, C-H in-plane and out-of-plane bending, and C-halogen stretching and bending vibrations. researchgate.netcore.ac.uk The C-C stretching vibrations in benzene (B151609) derivatives typically appear in the 1400–1650 cm⁻¹ region. researchgate.net The C-F stretching vibration is generally observed around 765 cm⁻¹. researchgate.net The C-Cl and C-Br stretching vibrations are expected at lower frequencies.

Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region. researchgate.net The pattern of C-H out-of-plane bending modes is indicative of the substitution pattern on the aromatic rings.

Table 1: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3000 - 3100 |

| C-C Ring Stretching | 1400 - 1650 |

| Inter-ring C-C Stretching | ~1285 |

| C-H In-plane Bending | 1050 - 1100 |

| C-F Stretching | ~765 |

| C-Cl Stretching | 600 - 800 |

| C-Br Stretching | 500 - 600 |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry is a critical tool for the structural elucidation of this compound, providing information on its molecular weight, elemental composition, and fragmentation pathways. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of the compound.

The molecular ion peak cluster for this compound would be a key diagnostic feature. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The relative intensities of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the presence of one bromine and one chlorine atom.

The fragmentation of halogenated biphenyls under electron ionization typically involves the sequential loss of halogen atoms. researchgate.net For this compound, primary fragmentation pathways would likely include the loss of a bromine radical (Br•), a chlorine radical (Cl•), or a fluorine radical (F•). Further fragmentation could involve the loss of HX (where X is a halogen) or the cleavage of the biphenyl bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) of this compound

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragment ions with high accuracy, which in turn enables the determination of the elemental composition. nih.govresearchgate.net This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₂H₆BrClF), the theoretical monoisotopic mass can be precisely calculated. This high-resolution measurement is invaluable for confirming the identity of the compound in complex mixtures. acs.orgacs.org HRMS is a preferred technique for the analysis of halogenated compounds in environmental and biological samples due to its sensitivity and specificity. nih.govresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₂H₆BrClF)

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 285.9353 |

| [M+H]⁺ | 286.9431 |

| [M+Na]⁺ | 308.9250 |

Predicted values are based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. acs.orgresearchgate.net This technique is instrumental in elucidating the fragmentation pathways and confirming the connectivity of the atoms within the molecule.

For this compound, the MS/MS spectrum of the molecular ion would reveal the primary fragmentation pathways. The initial loss of a bromine atom is often a favored fragmentation route for brominated compounds. researchgate.net Subsequent fragmentation could involve the loss of chlorine, followed by fluorine, or other rearrangements. The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and the strength of the carbon-halogen bonds. Collision-induced dissociation (CID) experiments at varying energies can help to map out the complete fragmentation scheme. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture of this compound

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. For substituted biphenyls, the dihedral angle is of particular interest as it is influenced by the steric and electronic effects of the substituents. wikipedia.orgacs.org

In the case of this compound, the presence of ortho-substituents (bromo and fluoro) is expected to cause significant steric hindrance, forcing the phenyl rings to adopt a non-planar conformation. wikipedia.org The dihedral angle between the rings is therefore predicted to be significantly greater than 0°. Studies of similarly substituted biphenyls have shown that the inter-ring dihedral angles can vary. researchgate.net For instance, the crystal structure of 4-bromo-4'-fluorobiphenyl (B50986) shows inter-ring dihedral angles of 40.3° and 38.2°. researchgate.net The specific dihedral angle for this compound would be a result of the balance between the steric repulsion of the ortho-substituents and the electronic effects that favor planarity for optimal π-system conjugation. The crystal packing can also be influenced by intermolecular interactions such as halogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. wikipedia.org For aromatic compounds like biphenyls, the absorption of UV light promotes electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) molecular orbitals. wikipedia.orglibretexts.org

The UV-Vis spectrum of biphenyl shows an intense absorption band around 247 nm. core.ac.uk The introduction of substituents on the phenyl rings can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε). Halogen substituents can act as auxochromes, modifying the absorption spectrum.

For this compound, the electronic transitions are expected to be of the π → π* type. wikipedia.org The ortho-substituents will likely cause a steric effect, leading to a larger dihedral angle between the phenyl rings. This twisting reduces the extent of π-conjugation between the rings, which typically results in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the main absorption band compared to a planar biphenyl system. youtube.com The presence of the halogen atoms can also introduce n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. libretexts.org The polarity of the solvent can also influence the position of the absorption bands. wikipedia.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2-bromo-4-chloro-6-fluorophenyl)methanol |

| 4-bromo-4'-fluorobiphenyl |

| Biphenyl |

| Bromine |

| Chlorine |

Computational and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluorobiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on 2-Bromo-4-chloro-6-fluorobiphenyl

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would be followed by frequency calculations to ensure the optimized structure is a true minimum on the potential energy surface and to predict its vibrational spectra (IR and Raman).

Further analysis of the electronic structure would involve examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution on the molecule's surface. These maps would identify electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) sites, offering predictions for how the molecule might interact with other chemical species. For instance, the electronegative halogen atoms and the electron-rich regions of the phenyl rings would be key features of the MEP map for this compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated Using DFT

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Br | 1.89 Å |

| C-Cl | 1.74 Å | |

| C-F | 1.35 Å | |

| C-C (inter-ring) | 1.49 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C-C-Cl | 119.8° | |

| C-C-F | 118.5° | |

| Dihedral Angle | C-C-C-C (inter-ring) | 45.0° |

Note: The values in this table are hypothetical and serve as examples of what a DFT calculation might predict. The inter-ring dihedral angle is particularly important for biphenyls as it defines their conformation.

Ab Initio Methods for this compound

Ab initio methods are another class of quantum chemical calculations that, unlike DFT, are based entirely on first principles without empirical parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a significantly higher computational cost.

An ab initio study of this compound would be valuable for benchmarking the results from DFT calculations. For a molecule of this size, MP2 would be a feasible method to obtain more accurate electron correlation effects, which are important for describing non-covalent interactions and refining the calculated energies and geometries. High-accuracy Coupled Cluster calculations, while computationally expensive, could provide a "gold standard" prediction for key properties like rotational barriers.

Conformational Analysis and Rotational Barriers of this compound

The two phenyl rings in a biphenyl (B1667301) molecule can rotate relative to each other around the central C-C bond. The presence of bulky substituents, like the bromine, chlorine, and fluorine atoms in this compound, creates steric hindrance that restricts this rotation.

A computational conformational analysis would involve systematically rotating one phenyl ring relative to the other and calculating the energy at each step. This would reveal the most stable conformation (the global minimum on the potential energy surface) and any other local energy minima. The energy difference between the most stable (likely a twisted conformation) and the least stable (likely a planar or perpendicular conformation) would define the rotational barrier. This information is crucial for understanding the molecule's flexibility and how it might fit into a receptor site in a biological system or pack in a crystal lattice.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time in a more realistic environment, such as in a solvent or a lipid bilayer.

An MD simulation of this compound would start with a force field, a set of parameters that describes the potential energy of the system. The simulation would then solve Newton's equations of motion for each atom, providing a trajectory of the molecule's movements.

By analyzing this trajectory, one could study the conformational dynamics, including the flexibility of the biphenyl linkage and the movement of the halogen substituents. Simulations in different solvents (e.g., water, ethanol, hexane) would reveal how the environment affects the molecule's preferred conformation and dynamics. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its more polar regions to the solvent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

As mentioned, DFT and ab initio frequency calculations can predict the vibrational spectra (IR and Raman) of this compound. The calculated frequencies and intensities can be compared with experimentally obtained spectra to validate the computational model. Each peak in the calculated spectrum corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-C ring breathing, or C-halogen stretching. This allows for a detailed assignment of the experimental spectrum.

Furthermore, other spectroscopic parameters can be predicted. For example, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental NMR data to confirm the molecule's structure. UV-Vis absorption spectra can also be predicted using methods like Time-Dependent DFT (TD-DFT), which would provide information about the electronic transitions in the molecule and its expected color.

Table 2: Exemplary Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Ring Stretch | 1600 - 1450 | High |

| C-F Stretch | 1250 - 1000 | High |

| C-Cl Stretch | 850 - 550 | Medium |

| C-Br Stretch | 680 - 515 | Low |

Note: This table provides a general range for expected vibrational frequencies based on typical values for these functional groups. A specific calculation would provide precise frequencies and intensities.

Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could model various potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

To model a reaction mechanism, one would calculate the energies of the reactants, products, and any intermediates. Crucially, the structure and energy of the transition state—the highest energy point along the reaction coordinate—would be located. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This predictive capability is invaluable for designing synthetic routes and understanding the chemical transformations of the compound.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of this compound and its analogues, such as other polychlorinated biphenyls (PCBs), QSPR models are instrumental in predicting various physicochemical and biological properties, which are often difficult or costly to determine experimentally. pku.edu.cn

Research in this area for compounds analogous to this compound, particularly for the broader class of PCBs, has demonstrated the utility of QSPR in understanding the environmental fate and biological activity of these persistent organic pollutants. pku.edu.cnnih.gov These studies typically involve the calculation of a wide array of molecular descriptors that quantify different aspects of the molecular structure.

Detailed Research Findings

Studies on PCBs have successfully established linear relationships between a set of theoretical molecular descriptors and key physicochemical properties. pku.edu.cn These properties are crucial for assessing the environmental distribution and bioaccumulation potential of these compounds. For instance, properties like aqueous solubility (logSW), n-octanol/water partition coefficient (logKOW), and soil sorption coefficient (logKOC) have been effectively modeled using QSPR. pku.edu.cn

The molecular descriptors employed in these models are derived from computational chemistry calculations and can be categorized into several types:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight and counts of different atom types.

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include quantities like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and parameters derived from the molecular electrostatic potential (MEP). pku.edu.cnnih.gov

For example, MEP-derived quantities such as Vmin (the minimum electrostatic potential) and Vs,max (the maximum surface electrostatic potential) have proven to be valuable in QSPR models for halogenated compounds. pku.edu.cnnih.gov These descriptors provide insights into the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which can be related to its reactivity and interaction with biological receptors.

The general applicability of these descriptor sets has been demonstrated across different classes of halogenated aromatic compounds, suggesting their potential utility for developing robust QSPR models for this compound and its derivatives. nih.gov

Data Tables

The following tables present hypothetical yet representative data that would be generated in a QSPR study of this compound and its analogues. The selection of descriptors and properties is based on published studies on similar halogenated biphenyls. pku.edu.cn

Table 1: Molecular Descriptors for this compound Analogues

| Compound | Molecular Weight ( g/mol ) | logP | EHOMO (eV) | ELUMO (eV) |

| This compound | 287.48 | 5.12 | -6.85 | -0.98 |

| 4-Bromo-2-chloro-6-fluorobiphenyl | 287.48 | 5.25 | -6.92 | -1.05 |

| 2,4-Dichlorobiphenyl | 223.09 | 4.50 | -7.10 | -1.20 |

| 2,6-Difluorobiphenyl | 192.18 | 3.80 | -7.25 | -1.15 |

Table 2: Predicted Physicochemical Properties from a QSPR Model

| Compound | Predicted logSW (mol/L) | Predicted logKOW | Predicted Bioaccumulation Factor (log BAF) |

| This compound | -6.5 | 5.15 | 4.8 |

| 4-Bromo-2-chloro-6-fluorobiphenyl | -6.7 | 5.28 | 5.0 |

| 2,4-Dichlorobiphenyl | -5.8 | 4.55 | 4.2 |

| 2,6-Difluorobiphenyl | -4.9 | 3.83 | 3.5 |

These tables illustrate how QSPR models can provide valuable predictions for a range of compounds based on their calculated molecular descriptors. The robustness of such models is typically assessed through statistical validation methods to ensure their predictive capability for new, untested analogues. nih.gov

Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 6 Fluorobiphenyl

Nucleophilic Aromatic Substitution Reactions on 2-Bromo-4-chloro-6-fluorobiphenyl

Nucleophilic aromatic substitution (SNA) reactions involving aryl halides are contingent on the electronic properties of the substituents on the aromatic ring. For a reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org This positioning stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. openstax.org In the case of this compound, the reactivity towards nucleophiles is influenced by the nature of the halogen substituents.

The rate of nucleophilic aromatic substitution is generally inversely related to the strength of the carbon-halogen bond, with the order of reactivity being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the formation of the addition intermediate, not the cleavage of the C-X bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Radical Reactions Involving this compound

Information specifically detailing the radical reactions of this compound is limited. However, aryl halides can participate in radical reactions, such as those initiated by radical initiators or through photochemical processes. These reactions can lead to dehalogenation or the formation of new carbon-carbon or carbon-heteroatom bonds. The relative bond strengths of C-F, C-Cl, and C-Br will influence which halogen is more susceptible to radical cleavage, with the C-Br bond being the weakest and therefore the most likely to undergo homolytic cleavage.

Palladium-Catalyzed Cross-Coupling Reactivity of this compound (as a reagent)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of this compound, the different carbon-halogen bonds offer opportunities for selective cross-coupling. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mdpi.comnih.gov Given the reactivity trend, the C-Br bond in this compound would be the most reactive site for Suzuki-Miyaura coupling. This would allow for the selective introduction of a new substituent at the 2-position of the biphenyl (B1667301) system. Studies on similar fluorinated arylbromides have shown that steric hindrance and the electronic effects of other substituents can influence the catalytic activity. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. Similar to the Suzuki reaction, the C-Br bond would be the preferred site of reaction. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov Again, the C-Br bond would be the most susceptible to oxidative addition to the palladium catalyst, enabling the introduction of an alkynyl group.

The table below summarizes the expected reactivity of the halogen substituents in this compound in common palladium-catalyzed cross-coupling reactions.

| Reaction | Reactive Site | Rationale |

| Suzuki-Miyaura Coupling | C-Br | Highest reactivity of the C-X bonds. |

| Stille Coupling | C-Br | Highest reactivity of the C-X bonds. |

| Sonogashira Coupling | C-Br | Highest reactivity of the C-X bonds. |

Functional Group Interconversions of Halogen Substituents in this compound

The halogen substituents on this compound can potentially be interconverted or replaced with other functional groups. For instance, the bromo group could be converted to other functionalities through lithium-halogen exchange followed by quenching with an electrophile. Nucleophilic aromatic substitution, as discussed in section 5.1, can also be considered a functional group interconversion, particularly for the more reactive fluorine atom under specific conditions.

Photochemical Transformations of this compound

Aryl halides can undergo photochemical reactions, often leading to dehalogenation or rearrangement. The absorption of UV light can promote the homolytic cleavage of the carbon-halogen bond, generating an aryl radical and a halogen radical. The C-Br bond, being the weakest, is the most likely to undergo photochemical cleavage. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 4-chloro-6-fluorobiphenyl, or it can participate in other radical reactions. The specific products would depend on the reaction conditions, including the solvent and the presence of other reactive species.

Thermal Stability and Degradation Profiles of this compound

The thermal stability of this compound is determined by the strength of its chemical bonds. The carbon-fluorine bond is the strongest of the carbon-halogen bonds, followed by the carbon-chlorine and then the carbon-bromine bond. Therefore, upon heating to high temperatures, the C-Br bond would be the most likely to break first, initiating thermal degradation. The degradation products would likely result from the loss of bromine, followed by further fragmentation or polymerization at higher temperatures. The biphenyl core itself is relatively stable to heat.

Environmental Fate and Abiotic Degradation of 2 Bromo 4 Chloro 6 Fluorobiphenyl

Photolysis and Photodegradation Pathways of 2-Bromo-4-chloro-6-fluorobiphenyl in Aquatic and Atmospheric Environments

No specific studies on the photolysis of this compound are publicly available. However, for polychlorinated biphenyls (PCBs), photodegradation is a recognized transformation pathway. sigmaaldrich.comsigmaaldrich.com In aquatic environments, the process is influenced by the presence of substances like humic acids, which can act as photosensitizers. In the atmosphere, gas-phase PCBs are primarily degraded by hydroxyl (OH) radicals. nih.govnih.gov The rate of photolysis in PCBs is dependent on the number and position of chlorine atoms, with more chlorinated congeners often being more susceptible to photodegradation. sigmaaldrich.combldpharm.com It is theorized that the carbon-bromine bond, being weaker than the carbon-chlorine bond, would be more susceptible to cleavage under UV irradiation. The presence of a fluorine atom would likely increase the stability of the molecule.

Hydrolysis and Solvolysis Mechanisms of this compound

There is no specific information on the hydrolysis or solvolysis of this compound. Generally, the biphenyl (B1667301) structure is chemically stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-halogen bonds in aryl halides are significantly less reactive towards nucleophilic substitution than in alkyl halides. Therefore, hydrolysis is not considered a major degradation pathway for PCBs and related compounds in the environment.

Oxidative Degradation of this compound in Natural Systems

Specific data on the oxidative degradation of this compound is not available. In natural systems, the primary oxidative species are hydroxyl radicals (•OH), which are highly reactive and non-selective. In the atmosphere, the reaction with •OH is a significant degradation pathway for many volatile and semi-volatile organic compounds. nih.govnih.gov In aquatic systems, advanced oxidation processes can generate •OH to degrade persistent organic pollutants. For PCBs, oxidation can lead to the formation of hydroxylated metabolites. nih.gov The reactivity of this compound towards oxidative degradation would depend on its specific electronic and steric properties conferred by the mixed halogen substitution.

Reductive Dehalogenation of this compound in Anaerobic Conditions

No studies have been published on the reductive dehalogenation of this compound. However, reductive dehalogenation is a key transformation process for PCBs in anaerobic environments like sediments and soils, often mediated by microorganisms. uni.lu Research on brominated biphenyls has shown that they can be dehalogenated, and often at a faster rate than their chlorinated analogs. uni.lu Typically, meta and para-substituted halogens are removed more readily than ortho-substituted ones. uni.lu It is plausible that this compound could undergo sequential dehalogenation under anaerobic conditions, likely starting with the removal of the bromine atom.

Sorption and Desorption Dynamics of this compound in Environmental Matrices

Specific sorption and desorption data for this compound are not available. The sorption of PCBs to soil and sediment is a critical process governing their environmental distribution and bioavailability. nih.govnih.gov This process is strongly correlated with the organic carbon content of the environmental matrix and the hydrophobicity of the PCB congener, which is often estimated by the octanol-water partition coefficient (Kow). nih.govsdfine.com Generally, sorption increases with the degree of halogenation. nih.govsynquestlabs.com Given its structure, this compound is expected to be a hydrophobic compound with a significant tendency to sorb to organic matter in soil and sediment.

Volatility and Atmospheric Transport of this compound

There is no specific information on the volatility and atmospheric transport of this compound. The volatility of halogenated biphenyls is an important factor in their long-range atmospheric transport. nih.govbldpharm.com Compounds with higher volatility can be transported over long distances in the atmosphere before being deposited in remote regions. bldpharm.com The Henry's Law Constant is a key parameter used to describe the partitioning of a chemical between air and water and is crucial for modeling atmospheric transport. bldpharm.com The volatility of this compound would be influenced by its molecular weight and the nature of the halogen substituents.

Persistence and Environmental Half-life Estimation for this compound

No specific persistence data or environmental half-life estimations for this compound are available. Halogenated organic compounds are known for their persistence in the environment due to their chemical stability. The half-life of a compound in a specific environmental compartment depends on the combined rates of all relevant degradation and transport processes. Due to the lack of data on photolysis, hydrolysis, oxidation, and dehalogenation for this specific compound, any estimation of its environmental half-life would be purely speculative. However, based on the general characteristics of polyhalogenated biphenyls, it is expected to be a persistent organic pollutant.

Data Tables

Due to the lack of specific research on this compound, no data tables with experimental or modeled values for its environmental fate parameters can be generated.

Advanced Analytical Method Development for Environmental and Material Matrices Containing 2 Bromo 4 Chloro 6 Fluorobiphenyl

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate 2-Bromo-4-chloro-6-fluorobiphenyl from interfering matrix components and to pre-concentrate the analyte for sensitive detection. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and clean-up of halogenated compounds from liquid samples. The method involves passing the sample through a solid adsorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent.

For compounds structurally similar to this compound, such as other halogenated biphenyls, various SPE sorbents have been successfully employed. For instance, in the analysis of polychlorinated biphenyls (PCBs) in transformer oil, both silica (B1680970) and hydrophilic-lipophilic balanced (HLB) copolymer adsorbents have been utilized. While HLB adsorbents can remove a significant portion of the oil matrix, silica has shown better recovery for some PCB congeners. nih.gov A study on brominated disinfection byproducts in seawater optimized an SPE method using an experimental design, achieving recovery rates between 59% and 101.4% with detection limits in the low ng/L range. nih.gov

The selection of the SPE sorbent and elution solvent is critical and depends on the polarity of the target analyte. For this compound, a nonpolar sorbent like C18 or a polymeric sorbent would likely be effective for extraction from aqueous matrices. Optimization of parameters such as sample pH, flow rate, and elution solvent composition is essential for achieving high recovery and purity.

Table 1: Comparison of SPE Sorbents for Halogenated Compound Analysis (Analogous Compounds)

| Sorbent Type | Target Analytes | Matrix | Key Findings |

| Silica Gel | Polychlorinated Biphenyls (PCBs) | Transformer Oil | Good recovery for deca-chlorobiphenyl (89.9%). nih.gov |

| HLB Copolymer | Polychlorinated Biphenyls (PCBs) | Transformer Oil | Removed ~90% of oil matrix, but lower recovery for some PCBs. nih.gov |

| Polymeric Sorbent | Brominated Disinfection Byproducts | Seawater | Recoveries of 59-101.4% with low ng/L detection limits. nih.gov |

This table presents data for compounds analogous to this compound to illustrate the application of SPE.

Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. libretexts.org For nonpolar compounds like this compound, LLE with a nonpolar organic solvent such as hexane (B92381) or dichloromethane (B109758) is a common approach for extraction from aqueous samples.

The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent. elementlabsolutions.com Multiple extractions with fresh solvent are often performed to ensure complete recovery. While LLE is a robust technique, it can be solvent-intensive and may lead to the formation of emulsions, which can complicate phase separation. libretexts.org For complex matrices, a back-extraction step may be necessary to further purify the analyte. elementlabsolutions.com

In the context of halogenated compounds, LLE has been used for the extraction of phenolic and neutral organohalogens from plasma. davidsonanalytical.co.uk For neutral compounds like PCBs, partitioning with solvents like hexane followed by cleanup steps is a common procedure. davidsonanalytical.co.uk

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE offers several advantages over traditional liquid extraction methods, including faster extraction times, reduced organic solvent consumption, and the ability to selectively tune the solvating power of the fluid by modifying pressure and temperature. mdpi.comnih.gov

SFE has been successfully applied to the extraction of PCBs from various solid matrices, including soil, sediment, and biological tissues. mdpi.comgcms.czepa.gov Studies have shown that SFE can provide quantitative recoveries comparable to traditional methods like Soxhlet extraction, but in a fraction of the time. mdpi.com The addition of a co-solvent, such as methanol (B129727) or ethanol, can enhance the extraction efficiency for more polar analytes. mdpi.comnih.gov For a compound like this compound, SFE with supercritical CO2 would be a promising technique, potentially with the addition of a small percentage of a modifier to optimize recovery from solid matrices like soil or sediment.

Table 2: SFE Conditions for PCB Extraction from Different Matrices (Analogous Compounds)

| Matrix | Supercritical Fluid | Temperature (°C) | Pressure (atm) | Key Findings |

| Lyophilized Fish Tissue | Pure CO2 | Not specified | Not specified | Quantitative recoveries, detection limits of 0.5-2 ng/g. nih.govmdpi.com |

| Soil | CO2 | 40 | 100 | Feasible for removal of Aroclor 1248 to 10 PPM level within 60 minutes. gcms.cz |

| Mussel Tissue | CO2 | Lower Temperature | Higher Density | Longer static extraction time and higher density yielded quantitative recoveries. gcms.cz |

This table presents data for compounds analogous to this compound to illustrate the application of SFE.

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and cleanup into a single step. In MSPD, a solid or semi-solid sample is blended with a solid support (e.g., silica or a polymer), effectively dispersing the sample matrix onto the support. This mixture is then packed into a column and the analytes of interest are eluted with an appropriate solvent.

MSPD is particularly useful for complex matrices like biological tissues and food samples. nih.govstrem.com The technique has been successfully used for the determination of halogenated flame retardants, including brominated diphenyl ethers, in mollusks. researchgate.net The method offers advantages such as low solvent and sample consumption, simplicity, and reduced cost. researchgate.net For the analysis of this compound in complex matrices such as biota or soil, MSPD could offer a streamlined and efficient sample preparation workflow. The choice of dispersant and eluting solvent would need to be optimized for the specific matrix and the physicochemical properties of the target analyte.

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection.

Gas Chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile halogenated aromatic compounds. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The elution order of halogenated biphenyls in GC is influenced by factors such as the degree and position of halogen substitution. researchgate.net A comprehensive retention index database for all 209 PCB congeners on nine different GC columns has been developed, which can be a valuable tool for predicting the retention behavior of this compound. mdpi.com

For the detection of this compound, several advanced detectors can be coupled with GC to provide high sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, making it an excellent choice for detecting halogenated compounds like this compound. gcms.czresearchgate.net It can achieve very low detection limits, often in the picogram range. mdpi.com However, the ECD's response can be influenced by the type and number of halogen atoms, and it may not provide structural information for definitive identification. davidsonanalytical.co.uk

Mass Spectrometry (MS): GC-MS is a powerful technique that combines the separation capabilities of GC with the identification power of MS. It provides information on the molecular weight and fragmentation pattern of the analyte, allowing for confident identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov Negative Chemical Ionization (NCI-MS) is particularly sensitive for halogenated compounds and can provide very low detection limits. nih.gov

Halogen-Specific Detector (XSD™): The XSD is a highly selective detector for halogenated compounds. davidsonanalytical.co.uk It operates by combusting the column effluent and measuring the current produced by the reaction of halogenated species with an alkali metal-coated bead. davidsonanalytical.co.uk The XSD offers excellent selectivity against hydrocarbon matrices, reducing interferences and providing cleaner chromatograms. davidsonanalytical.co.uknih.gov Its response is primarily dependent on the molar quantity of the halogen present. davidsonanalytical.co.uk

Table 3: GC Columns for the Analysis of Halogenated Biphenyls (Analogous Compounds)

| Column Stationary Phase | Common Application | Selectivity Characteristics |

| 5% Phenyl Polysilphenylene-siloxane (e.g., Rxi-5Sil MS) | General purpose for PCBs | Good separation for a wide range of PCB congeners. mdpi.com |

| 17% Phenyl Polysilphenylene-siloxane (e.g., Rxi-17Sil MS) | Confirmation analysis for PCBs | Offers different selectivity compared to 5% phenyl phases, useful for resolving co-eluting peaks. mdpi.com |

| Trifluoropropylmethyl polysiloxane (e.g., Rtx-200) | Analysis of polarizable compounds | Provides unique selectivity for certain PCB congeners. mdpi.com |

This table presents data for columns used in the analysis of compounds analogous to this compound to illustrate potential GC separation strategies.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) serves as a robust technique for the separation and analysis of this compound. Given its structural similarity to polychlorinated biphenyls (PCBs), HPLC methods are typically developed using reverse-phase columns. A common choice is a C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.comfishersci.com For a compound like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is frequently employed under isocratic or gradient elution conditions to achieve optimal separation from other congeners or matrix components. sigmaaldrich.comscielo.br

Specialized detectors are crucial for achieving the required sensitivity and selectivity. While a Diode-Array Detector (DAD) can be used for quantification at specific wavelengths, such as 254 nm, its sensitivity may be insufficient for trace-level analysis. sigmaaldrich.comscielo.br For enhanced selectivity, particularly in complex matrices, HPLC systems can be coupled with mass spectrometry (LC-MS), which provides definitive identification based on the mass-to-charge ratio of the compound. Porous graphitic carbon (PGC) columns have also been utilized in HPLC for fractionating different classes of halogenated biphenyls, such as separating non-ortho and mono-ortho PCBs, which could be applicable to mixed halogenated compounds. oup.com

Table 1: Illustrative HPLC Parameters for Biphenyl (B1667301) Compound Analysis

| Parameter | Value/Condition | Source |

| Column | Chromolith® High Resolution RP-18 endcapped, 100 x 4.6 mm | sigmaaldrich.com |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) | sigmaaldrich.com |

| Flow Rate | 4.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Column | Accucore C18, 2.6 µm | fishersci.com |

| Mobile Phase | Acetonitrile and Water (Gradient) | fishersci.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. fishersci.com For the analysis of this compound, a UHPLC method would provide superior separation from closely related isomers and interfering compounds present in environmental or material samples.

The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is particularly powerful for analyzing metabolites of halogenated compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), and can be adapted for this compound. nih.govresearchgate.net This combination allows for highly selective and sensitive detection, making it an ideal tool for trace analysis in complex food and biological matrices. nih.gov The enhanced chromatographic efficiency of UHPLC minimizes ion suppression effects in the mass spectrometer, leading to more accurate quantification.

Detection and Quantification Strategies

Electron Capture Detection (ECD) for Halogenated Compounds

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography (GC) for the analysis of electrophilic compounds, particularly those containing halogens. wikipedia.orgchromatographyonline.comtaylorandfrancis.com This makes it exceptionally well-suited for detecting this compound. The ECD operates by using a radioactive source (typically ⁶³Ni) to emit beta particles, which ionize a makeup gas (often nitrogen) to produce a stable current of free electrons. wikipedia.orgchromatographyonline.com When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a measurable decrease in the standing current, which is registered as a peak. wikipedia.orgyoutube.com

The ECD's sensitivity is remarkable, with detection limits in the femtogram-per-second (fg/s) range for highly halogenated compounds. wikipedia.org However, its linear dynamic range is limited compared to other detectors. chromatographyonline.com Despite this, its selectivity for halogens makes it a valuable tool in environmental monitoring for legacy pollutants like PCBs and various pesticides. wikipedia.orgtaylorandfrancis.com

Mass Spectrometric Detection (GC-MS, LC-MS/MS) for Trace Analysis

Mass spectrometry (MS), coupled with either gas or liquid chromatography, is the gold standard for the unambiguous identification and trace quantification of halogenated compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of persistent organic pollutants (POPs). nih.govthermofisher.com For this compound, electron ionization (EI) is a common ionization method. The resulting mass spectrum will exhibit a characteristic molecular ion peak and fragmentation patterns. A key feature for compounds containing chlorine and bromine is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), and bromine has two, ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio). libretexts.org This results in a unique isotopic cluster for the molecular ion, which aids in its identification. For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) is employed, often in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a precursor ion and monitoring for specific product ions, significantly improving the signal-to-noise ratio. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for more polar or thermally labile metabolites, but it is also highly effective for the parent compounds. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source used in LC-MS. researchgate.net Similar to GC-MS/MS, the use of MRM provides high sensitivity and selectivity. nih.gov This technique has been successfully applied to the analysis of various halogenated pollutants in diverse matrices, from environmental samples to food products. nih.govnih.gov

Table 2: Comparison of Mass Spectrometric Techniques for Halogenated Biphenyl Analysis

| Technique | Ionization Mode | Key Advantages | Typical Application | Source |

| GC-MS | Electron Ionization (EI) | Provides characteristic fragmentation and isotopic patterns. | Analysis of volatile and semi-volatile POPs. | nih.govnih.gov |

| GC-MS/MS | Electron Ionization (EI) | High selectivity and sensitivity via MRM, reduces matrix effects. | Trace quantification in complex environmental samples. | nih.govthermofisher.com |

| LC-MS/MS | Electrospray Ionization (ESI) | Suitable for a wider range of polarities, less sample cleanup. | Analysis of parent compounds and their metabolites in food and biological samples. | nih.govresearchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Halogen Content

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis. While not typically used for the direct analysis of intact organic molecules, it is an excellent method for determining the total halogen content (bromine, chlorine, fluorine) in a sample. The analysis of halogens by ICP-MS can be challenging due to their high ionization potentials and the presence of polyatomic interferences. thermofisher.comthermofisher.com

For instance, bromine isotopes (⁷⁹Br and ⁸¹Br) can suffer from interferences from argon-based polyatomics like ⁴⁰Ar³⁹K⁺ and ⁴⁰Ar⁴⁰ArH⁺. thermofisher.com Modern ICP-MS instruments equipped with collision/reaction cells (CRC) can effectively mitigate these interferences. thermofisher.comthermofisher.com For total halogen determination, the sample containing this compound would first need to be digested or combusted to convert the organically bound halogens into an inorganic form that can be introduced into the plasma. researchgate.net Fluorine analysis is particularly difficult due to its high ionization potential and severe interferences, though indirect methods have been developed. thermofisher.com This technique is valuable for quantifying the total elemental halogen load in a material rather than identifying the specific compound.

Method Validation and Quality Assurance for this compound Analysis

The validation of any analytical method developed for this compound is critical to ensure the reliability and accuracy of the results. ut.ac.irnih.gov Method validation is a systematic process that demonstrates a method is fit for its intended purpose. epa.gov Key validation parameters, in line with guidelines for persistent organic pollutants, include:

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated over several concentration levels. nih.govut.ac.ir

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked blank matrix samples at different concentration levels. ut.ac.ir

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision). nih.govut.ac.ir

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance (QA) involves the routine use of quality control (QC) samples, such as method blanks, laboratory control samples, and matrix spikes, in each analytical batch to monitor the performance of the method and ensure the data generated is of high quality and defensible. nih.gov

Interlaboratory Comparison Studies for this compound Detection

The establishment of robust and reliable analytical methods is paramount for the accurate quantification of emerging environmental contaminants like this compound. A crucial component in the validation and standardization of such methods is the execution of interlaboratory comparison (ILC) studies, also known as proficiency tests or round-robin studies. These studies are essential for assessing the comparability and reliability of data generated by different laboratories, identifying potential analytical pitfalls, and ensuring that a method is rugged enough for widespread application.

A comprehensive search of scientific literature and databases for interlaboratory comparison studies specifically focused on the detection and quantification of this compound in environmental and material matrices did not yield any specific results. This indicates a significant gap in the formal validation of analytical methods for this particular compound on a multi-laboratory scale. While studies on other halogenated compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), are more common, the unique combination of bromine, chlorine, and fluorine atoms in this compound presents a distinct analytical challenge that would necessitate a dedicated ILC study.

Generally, an interlaboratory study for this compound would involve a coordinating body preparing and distributing standardized samples to a number of participating laboratories. These samples could consist of various matrices, such as sediment, water, soil, or a standard solution, spiked with a known concentration of the target analyte. The participating laboratories would then analyze these samples using their own in-house or a prescribed methodology and report their results back to the coordinators.

The outcomes of such a study are typically evaluated using statistical metrics to assess the performance of the laboratories and the analytical method itself. Key performance indicators would include:

Z-scores: A statistical measure that indicates how far and in what direction a result deviates from the consensus value of the study. A z-score close to zero suggests a good performance.

Reproducibility (R): The measure of agreement between results obtained in different laboratories under varying conditions (e.g., different operators, different equipment).

Repeatability (r): The measure of agreement between results obtained in the same laboratory under the same conditions (e.g., same operator, same equipment, short time interval).

The data generated from an ILC study for this compound would be invaluable for establishing certified reference materials (CRMs) and for the development of standardized analytical methods by organizations such as the International Organization for Standardization (ISO) or the United States Environmental Protection Agency (EPA).

Hypothetical Interlaboratory Study Data for this compound

In the absence of published data, the following table illustrates the potential structure and type of data that would be generated from an interlaboratory comparison study for this compound in a sediment matrix. This table is for illustrative purposes only and does not represent actual experimental results.

| Participating Laboratory | Assigned Value (ng/g) | Reported Value (ng/g) | Z-Score |

| Lab A | 5.0 | 4.8 | -0.4 |

| Lab B | 5.0 | 5.5 | 1.0 |

| Lab C | 5.0 | 4.9 | -0.2 |

| Lab D | 5.0 | 5.2 | 0.4 |

| Lab E | 5.0 | 4.5 | -1.0 |

| Lab F | 5.0 | 5.8 | 1.6 |

| Lab G | 5.0 | 4.7 | -0.6 |

| Lab H | 5.0 | 5.1 | 0.2 |

Summary of Hypothetical Performance Metrics

| Parameter | Value |

| Number of Participants | 8 |

| Assigned Value (Consensus Mean) | 5.0 ng/g |

| Standard Deviation for Proficiency Assessment | 0.5 ng/g |

| Reproducibility Standard Deviation | 0.45 ng/g |

| Repeatability Standard Deviation | 0.25 ng/g |

The lack of dedicated interlaboratory studies for this compound underscores the nascent stage of research into this specific compound. As its environmental relevance becomes more apparent, the initiation of such collaborative studies will be a critical step towards ensuring data quality and comparability across different monitoring and research programs. This will ultimately support more reliable risk assessments and the potential development of regulatory guidelines.

Applications and Potential Utility of 2 Bromo 4 Chloro 6 Fluorobiphenyl As a Building Block

Utilization in the Synthesis of Advanced Organic Materials

While the specific applications of 2-Bromo-4-chloro-6-fluorobiphenyl in the synthesis of advanced organic materials are not extensively documented in publicly available literature, its structural motifs are common in materials science. Halogenated biphenyls are foundational units in several classes of advanced materials.

Polymer Chemistry Applications

There is no specific information available in public sources detailing the use of this compound in polymer chemistry. However, polyhalogenated biphenyls can, in principle, serve as monomers or cross-linking agents in the synthesis of specialty polymers. The reactivity of the bromo and chloro groups could be exploited in polymerization reactions, such as Suzuki or Stille couplings, to form polymer chains with tailored electronic and physical properties.

Liquid Crystal Research

Specific research detailing the application of this compound in the field of liquid crystals is not readily found in the public domain. Biphenyl (B1667301) structures are common cores for liquid crystalline materials due to their rigidity and ability to induce anisotropic properties. The specific substitution pattern of this compound could influence mesophase behavior, although empirical data is lacking.

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

There is no direct evidence in the available literature for the use of this compound in the development of OLEDs or other electronic materials. However, fluorinated and chlorinated biphenyl derivatives are often explored in this field to enhance the performance and stability of organic electronic devices. The introduction of halogen atoms can modulate the HOMO/LUMO energy levels, improve thermal stability, and influence the morphology of thin films, which are critical parameters for OLEDs.